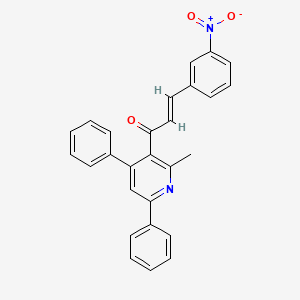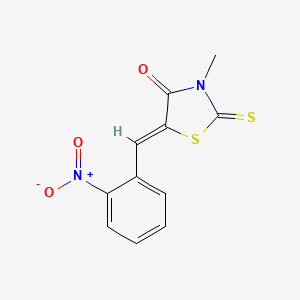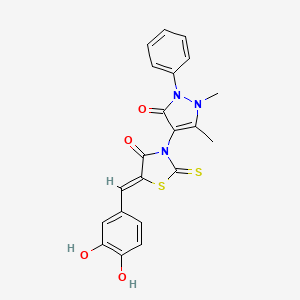![molecular formula C21H26N4O2 B10876383 N~1~-(2-{2-[2-(Ethylanilino)acetyl]hydrazono}butyl)benzamide](/img/structure/B10876383.png)
N~1~-(2-{2-[2-(Ethylanilino)acetyl]hydrazono}butyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-(2-{2-[2-(Ethylanilino)acetyl]hydrazono}butyl)benzamide is an organic compound with a complex structure that includes an ethylanilino group, an acetylhydrazono group, and a benzamide group
Preparation Methods
The synthesis of N1-(2-{2-[2-(Ethylanilino)acetyl]hydrazono}butyl)benzamide typically involves multiple steps. One common method includes the reaction of ethylaniline with acetyl chloride to form an intermediate, which is then reacted with hydrazine to form the hydrazono group. This intermediate is further reacted with butylamine and benzoyl chloride to form the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reactions .
Chemical Reactions Analysis
N~1~-(2-{2-[2-(Ethylanilino)acetyl]hydrazono}butyl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
N~1~-(2-{2-[2-(Ethylanilino)acetyl]hydrazono}butyl)benzamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds.
Medicine: It is being investigated for its potential use as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N1-(2-{2-[2-(Ethylanilino)acetyl]hydrazono}butyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the enzyme from catalyzing its substrate. This inhibition can lead to various biological effects, such as the suppression of cancer cell growth .
Comparison with Similar Compounds
N~1~-(2-{2-[2-(Ethylanilino)acetyl]hydrazono}butyl)benzamide can be compared with similar compounds such as:
N-(2-{2-[2-(Methylamino)acetyl]hydrazono}butyl)benzamide: This compound has a similar structure but with a methylamino group instead of an ethylanilino group.
N-(2-{2-[2-(Phenylamino)acetyl]hydrazono}butyl)benzamide: This compound has a phenylamino group instead of an ethylanilino group. The uniqueness of N1-(2-{2-[2-(Ethylanilino)acetyl]hydrazono}butyl)benzamide lies in its specific ethylanilino group, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C21H26N4O2 |
|---|---|
Molecular Weight |
366.5 g/mol |
IUPAC Name |
N-[(2E)-2-[[2-(N-ethylanilino)acetyl]hydrazinylidene]butyl]benzamide |
InChI |
InChI=1S/C21H26N4O2/c1-3-18(15-22-21(27)17-11-7-5-8-12-17)23-24-20(26)16-25(4-2)19-13-9-6-10-14-19/h5-14H,3-4,15-16H2,1-2H3,(H,22,27)(H,24,26)/b23-18+ |
InChI Key |
ILVGLMIUTVGHTJ-PTGBLXJZSA-N |
Isomeric SMILES |
CC/C(=N\NC(=O)CN(CC)C1=CC=CC=C1)/CNC(=O)C2=CC=CC=C2 |
Canonical SMILES |
CCC(=NNC(=O)CN(CC)C1=CC=CC=C1)CNC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-cyano-4,5-diphenylfuran-2-yl)-2-({[(E)-(4-methoxyphenyl)methylidene]amino}oxy)acetamide](/img/structure/B10876301.png)
![N'',N'''-Bis[(3,5-dibromo-2-hydroxyphenyl)methylene]carbonic dihydrazide](/img/structure/B10876313.png)
![1-[3-(dibutylamino)propyl]-3-hydroxy-4-(4-methoxybenzoyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10876321.png)
![4-(2-chlorophenyl)-16-(furan-2-yl)-14-methyl-12-phenyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaene](/img/structure/B10876327.png)
![4-[(3,4-dimethoxyphenyl)methyl]-16-(furan-2-yl)-14-methyl-12-phenyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaene](/img/structure/B10876335.png)

![N-{3-[(E)-(prop-2-en-1-ylimino)methyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}benzamide](/img/structure/B10876346.png)
![(4Z)-2-(1,3-benzothiazol-2-yl)-4-({[2-(1H-imidazol-4-yl)ethyl]amino}methylidene)-5-(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10876355.png)
![N'-{(E)-[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylidene}pyridine-4-carbohydrazide](/img/structure/B10876358.png)

![2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(4-methoxyphenyl)acetyl]acetohydrazide](/img/structure/B10876374.png)

![methyl [(4Z)-1-(4-fluorophenyl)-5-oxo-4-{1-[(tetrahydrofuran-2-ylmethyl)amino]ethylidene}-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10876384.png)
![(3,4-Dimethylphenyl){3-nitro-4-[4-(quinoxalin-2-yl)phenoxy]phenyl}methanone](/img/structure/B10876389.png)
